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molecular formula C10H16O2 B1631910 1-Methylcyclopentyl methacrylate CAS No. 178889-45-7

1-Methylcyclopentyl methacrylate

Cat. No. B1631910
M. Wt: 168.23 g/mol
InChI Key: VSYDNHCEDWYFBX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08603728B2

Procedure details

An exemplary AAEM-based photoresist polymer (Polymer 1) was prepared according to a procedure similar to the following procedure. A solution of 1-isopropyl-adamantanyl methacrylate (IPAMA) (20 mmol), 1-methylcyclopentyl methacrylate (MCPMA) (20 mmol), 2-oxo-tetrahydro-furan-3-yl methacrylate (α-GBLMA) (30 mmol), 3-oxo-4,10-dioxa-tricyclo[5.2.1.02,6]dec-8-yl methacrylate (ODOTMA) (20 mmol), and 2-(acetoacetyloxy)ethyl methacrylate (AAEM) (10 mmol) dissolved in 30 g of tetrahydrofuran (THF) is degassed by bubbling with nitrogen and charged to a 500 ml flask equipped with a condenser, nitrogen inlet and mechanical stirrer, along with an additional 10 g of degassed THF. The solution is brought to reflux, and 5 g of dimethyl-2,2-azodiisobutyrate is dissolved in 5 g of THF and charged in to the flask. The polymerization mixture is then stirred for about 4 hours at reflux, after which time the reaction is diluted with 5 g of THF and the polymerization mixture cooled to room temperature. The polymer is precipitated by addition to 1.0 L of isopropanol, collected by filtration, re-precipitated by dissolving in 50 g THF and addition to another 1.0 L isopropanol, and collected and dried under vacuum at 45° C. for 48 h. to yield the polymer poly(IAMA/_MCPMA/α-GBLMA/ODOTMA/AAEM) (20/20/30/20/10). Mw=10,400; Mw/Mn=1.53.
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
Polymer 1
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
1-isopropyl-adamantanyl methacrylate
Quantity
20 mmol
Type
reactant
Reaction Step Three
Quantity
20 mmol
Type
reactant
Reaction Step Three
Quantity
30 mmol
Type
reactant
Reaction Step Three
Name
3-oxo-4,10-dioxa-tricyclo[5.2.1.02,6]dec-8-yl methacrylate
Quantity
20 mmol
Type
reactant
Reaction Step Three
Quantity
10 mmol
Type
reactant
Reaction Step Three
Quantity
30 g
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[C:1]([O:6][CH2:7][CH2:8][O:9][C:10](=[O:15])[CH2:11][C:12]([CH3:14])=[O:13])(=[O:5])[C:2]([CH3:4])=[CH2:3].[C:16]([O:21][CH:22]1[CH:29]2[CH2:30][CH:25]3[CH2:26]C(C[C:23]1(C(C)C)C3)C2)(=[O:20])[C:17]([CH3:19])=[CH2:18].C(OC1(C)CCCC1)(=O)C(C)=C.C(OC1CCOC1=O)(=O)C(C)=C.[C:59]([O:64][CH:65]1[CH2:73][CH:72]2[O:74][CH:66]1[CH:67]1[CH:71]2[C:70](=[O:75])[O:69][CH2:68]1)(=[O:63])[C:60]([CH3:62])=[CH2:61]>O1CCCC1>[C:16]([O:21][C:22]1([CH3:23])[CH2:29][CH2:30][CH2:25][CH2:26]1)(=[O:20])[C:17]([CH3:19])=[CH2:18].[C:59]([O:64][CH:65]1[CH2:73][CH:72]2[O:74][CH:66]1[CH:67]1[CH:71]2[C:70](=[O:75])[O:69][CH2:68]1)(=[O:63])[C:60]([CH3:62])=[CH2:61].[C:1]([O:6][CH2:7][CH2:8][O:9][C:10](=[O:15])[CH2:11][C:12]([CH3:14])=[O:13])(=[O:5])[C:2]([CH3:4])=[CH2:3] |f:7.8|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C(=C)C)(=O)OCCOC(CC(=O)C)=O
Step Two
Name
Polymer 1
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Three
Name
1-isopropyl-adamantanyl methacrylate
Quantity
20 mmol
Type
reactant
Smiles
C(C(=C)C)(=O)OC1C2(CC3CC(CC1C3)C2)C(C)C
Name
Quantity
20 mmol
Type
reactant
Smiles
C(C(=C)C)(=O)OC1(CCCC1)C
Name
Quantity
30 mmol
Type
reactant
Smiles
C(C(=C)C)(=O)OC1C(OCC1)=O
Name
3-oxo-4,10-dioxa-tricyclo[5.2.1.02,6]dec-8-yl methacrylate
Quantity
20 mmol
Type
reactant
Smiles
C(C(=C)C)(=O)OC1C2C3COC(C3C(C1)O2)=O
Name
Quantity
10 mmol
Type
reactant
Smiles
C(C(=C)C)(=O)OCCOC(CC(=O)C)=O
Name
Quantity
30 g
Type
solvent
Smiles
O1CCCC1

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The polymerization mixture is then stirred for about 4 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
was prepared
CUSTOM
Type
CUSTOM
Details
is degassed
CUSTOM
Type
CUSTOM
Details
by bubbling with nitrogen
ADDITION
Type
ADDITION
Details
charged to a 500 ml flask
CUSTOM
Type
CUSTOM
Details
equipped with a condenser, nitrogen inlet and mechanical stirrer, along with an additional 10 g of degassed THF
TEMPERATURE
Type
TEMPERATURE
Details
to reflux
DISSOLUTION
Type
DISSOLUTION
Details
5 g of dimethyl-2,2-azodiisobutyrate is dissolved in 5 g of THF
ADDITION
Type
ADDITION
Details
charged in to the flask
TEMPERATURE
Type
TEMPERATURE
Details
at reflux
ADDITION
Type
ADDITION
Details
after which time the reaction is diluted with 5 g of THF
CUSTOM
Type
CUSTOM
Details
The polymer is precipitated by addition to 1.0 L of isopropanol
FILTRATION
Type
FILTRATION
Details
collected by filtration
CUSTOM
Type
CUSTOM
Details
re-precipitated
DISSOLUTION
Type
DISSOLUTION
Details
by dissolving in 50 g THF
ADDITION
Type
ADDITION
Details
addition to another 1.0 L isopropanol
CUSTOM
Type
CUSTOM
Details
collected
CUSTOM
Type
CUSTOM
Details
dried under vacuum at 45° C. for 48 h.
Duration
48 h

Outcomes

Product
Details
Reaction Time
4 h
Name
Type
product
Smiles
C(C(=C)C)(=O)OC1(CCCC1)C
Name
Type
product
Smiles
C(C(=C)C)(=O)OC1C2C3COC(C3C(C1)O2)=O.C(C(=C)C)(=O)OCCOC(CC(=O)C)=O
Name
Type
product
Smiles

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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